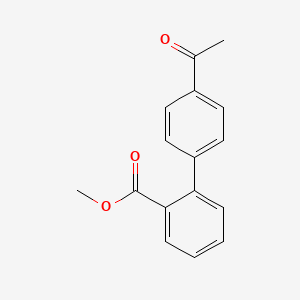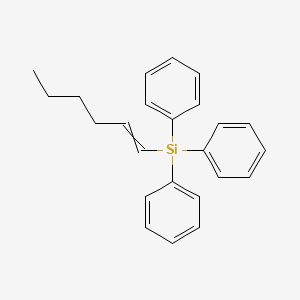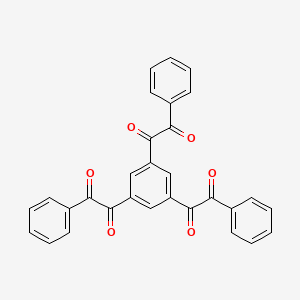
1,1',1''-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) is an organic compound characterized by a central benzene ring substituted with three phenylethane-1,2-dione groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with phenylacetic acid derivatives under dehydrating conditions. A common method includes the use of a Friedel-Crafts acylation reaction, where benzene-1,3,5-tricarboxylic acid is treated with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) can undergo various chemical reactions, including:
Oxidation: The phenylethane-1,2-dione groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the diketone groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Benzene-1,3,5-triyltris(benzoic acid).
Reduction: 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethanol).
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of novel pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting biochemical pathways.
類似化合物との比較
Benzene-1,3,5-triyltris(phenylmethanone): Similar structure but with ketone groups instead of diketone groups.
Benzene-1,3,5-triyltris(phenylacetic acid): Contains carboxylic acid groups instead of diketone groups.
Benzene-1,3,5-triyltris(phenylethanol): Contains alcohol groups instead of diketone groups.
Uniqueness: 1,1’,1’'-(Benzene-1,3,5-triyl)tris(phenylethane-1,2-dione) is unique due to its combination of three diketone groups attached to a central benzene ring. This structure provides distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.
This compound’s versatility and potential for functionalization make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
152406-27-4 |
|---|---|
分子式 |
C30H18O6 |
分子量 |
474.5 g/mol |
IUPAC名 |
1-[3,5-bis(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C30H18O6/c31-25(19-10-4-1-5-11-19)28(34)22-16-23(29(35)26(32)20-12-6-2-7-13-20)18-24(17-22)30(36)27(33)21-14-8-3-9-15-21/h1-18H |
InChIキー |
QIAQJGNYBZGJSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC(=C2)C(=O)C(=O)C3=CC=CC=C3)C(=O)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
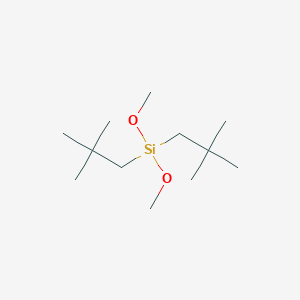
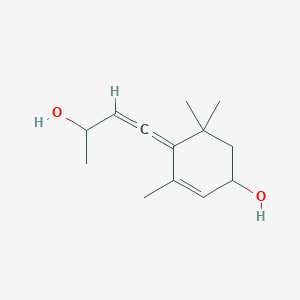

![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
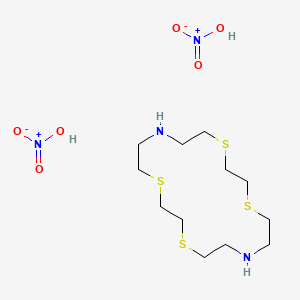
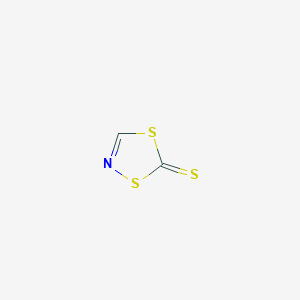
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
